L-Proline, L-arginylglycyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
76046-40-7 |
|---|---|
Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 |
InChI Key |
ZATRYQNPUHGXCU-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O |
Origin of Product |
United States |
The Bedrock of Biological Function: Tripeptides and Proline Rich Sequences
Tripeptides, consisting of three amino acids linked by peptide bonds, are fundamental players in a vast array of biological activities. nih.gov Their small size allows for rapid synthesis and transport within the body, enabling them to act as signaling molecules, enzyme inhibitors, and precursors to larger proteins. The specific sequence of the amino acids dictates the tripeptide's function, leading to a diverse range of biological roles. nih.gov
Within this class of molecules, proline-containing peptides hold a special status. The unique cyclic structure of the amino acid proline imposes significant conformational constraints on the peptide backbone. nih.gov This rigidity can be crucial for the formation of stable secondary structures in proteins, such as the collagen triple helix. nih.gov Proline-rich regions are often involved in protein-protein interactions, acting as recognition sites for various domains.
A Closer Look at L Arginylglycyl L Proline Rgp and Its Scientific Context
L-Arginylglycyl-L-proline, abbreviated as RGP, is a tripeptide with the sequence Arginine-Glycine-Proline. In the context of scientific literature, it is often referred to by the sequence of its constituent amino acids, Arg-Gly-Pro or, in single-letter code, RGP. It is important to distinguish this tripeptide from other molecules that may share the "RGP" acronym, such as the relaxin-like gonad-stimulating peptide found in starfish.
The primary area of research interest for RGP lies in its contribution to the stability of collagen, the most abundant protein in mammals. nih.gov The collagen triple helix is characterized by a repeating Gly-X-Y amino acid sequence, where X and Y can be various amino acids. The tripeptide Gly-Pro-Hyp (GPH) is famously known for its role in stabilizing this structure. However, research has shown that L-Arginylglycyl-L-proline (in the Gly-Pro-Arg triplet form within the collagen sequence) can confer a similar level of stability to the collagen triple-helix as Gly-Pro-Hyp. nih.govresearchgate.net This finding is significant as it expands our understanding of the molecular forces that govern the structure and integrity of collagen.
Another closely related peptide motif that has been the subject of research is the tetrapeptide Gly-Pro-Arg-Pro. Studies have demonstrated that this peptide can inhibit the aggregation of fibrinogen, a key protein involved in blood clotting, by binding to fibrinopeptide A. nih.gov This interaction suggests a potential role for RGP-containing sequences in the regulation of hemostasis.
While the RGD (Arginine-Glycine-Aspartic acid) motif is well-known for its role in mediating cell adhesion through interaction with integrins, peptides with the Arg-Gly-Pro sequence have shown limited to no platelet-reactivity in some studies, highlighting the specificity of these peptide-receptor interactions. nih.gov
Tracing the Scientific Journey: a Historical Perspective on Rgp Investigations
Established Peptide Synthesis Approaches for RGP
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations
Solid-phase peptide synthesis is the most common method for producing peptides like RGP due to its efficiency and potential for automation. beilstein-journals.orgmedsci.org The process involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin. beilstein-journals.orgcsic.es
The standard approach for RGP synthesis utilizes the Fmoc/tBu strategy. iris-biotech.demdpi.com The synthesis proceeds from the C-terminus to the N-terminus and can be outlined as follows:
Resin Loading: The C-terminal amino acid, Fmoc-L-Pro-OH, is covalently attached to a suitable solid support, such as a Rink Amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminal carboxylic acid. beilstein-journals.orgmdpi.com
Nα-Deprotection: The temporary Nα-Fmoc protecting group on proline is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de
Coupling: The next amino acid, Fmoc-Gly-OH, is activated with a coupling reagent and added to the resin to react with the newly freed N-terminal amine of the proline residue.
Repetition: The deprotection and coupling cycle is repeated with the final amino acid, Fmoc-L-Arg(Pbf)-OH. The arginine side chain is protected with the acid-labile Pbf group to prevent it from reacting during chain elongation. google.com
Cleavage and Global Deprotection: Once the sequence is complete, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This step also removes all permanent side-chain protecting groups (like Pbf from arginine). csic.es
Optimizations and Challenges: The synthesis of proline-containing peptides can present challenges. The coupling of an amino acid to a proline residue can be sterically hindered because proline's N-terminus is a secondary amine. biotage.comembopress.org To overcome this, optimizations such as using highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or performing a "double coupling" (repeating the coupling step) can be employed to ensure the reaction goes to completion. biotage.comnih.gov
Table 1: Standard SPPS Cycle for L-Arginylglycyl-L-proline (Fmoc/tBu Strategy)
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| 1 | Loading | Fmoc-L-Pro-OH, DIC, HOBt | Anchor the first amino acid to the solid support. |
| 2 | Deprotection | 20% Piperidine in DMF | Remove the temporary Fmoc group to expose the N-terminal amine. |
| 3 | Coupling | Fmoc-Gly-OH, HATU, DIPEA | Form the peptide bond with the next amino acid. |
| 4 | Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from Glycine (B1666218). |
| 5 | Coupling | Fmoc-L-Arg(Pbf)-OH, HATU, DIPEA | Form the final peptide bond. |
| 6 | Final Deprotection | 20% Piperidine in DMF | Remove the last Fmoc group. |
| 7 | Cleavage | 95% TFA, H₂O, TIS | Release the completed peptide from the resin and remove the Arg(Pbf) side-chain protecting group. |
Solution-Phase Peptide Synthesis Methods
Solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), involves conducting all reactions in a homogeneous solution without a solid support. masterorganicchemistry.comresearchgate.net This classical method is advantageous for large-scale synthesis. The synthesis of RGP in solution can be performed either stepwise, adding one amino acid at a time, or via fragment condensation, where smaller dipeptides (e.g., Boc-Arg(Mts)-Pro-OH) are synthesized and then coupled together. researchgate.netrsc.org
Purification between steps is a critical challenge in SolPPS. Modern strategies have been developed to simplify this, such as the Group-Assisted Purification (GAP) method, which uses a hydrophobic tag to facilitate extraction and avoid chromatography. rsc.org Another approach involves using coupling reagents and conditions that produce byproducts that are easily removed by simple washing or precipitation. rsc.org
Synthesis of Polymeric Forms and Oligopeptides Containing RGP Repeats
The RGP tripeptide can serve as a monomeric unit for the creation of larger macromolecules. Research has shown that the methyl ester of a similar peptide, L-prolylglycyl-L-proline, can undergo polycondensation to form polymers. researchgate.net This suggests a potential pathway for creating poly-(Arg-Gly-Pro) structures.
A more controlled method for synthesizing oligopeptides with RGP repeats is through SPPS. This can be achieved in two ways:
Stepwise Synthesis: The Arg-Gly-Pro sequence is built repeatedly on the resin (Pro, Gly, Arg, Pro, Gly, Arg, etc.) until the desired length is achieved.
Fragment Condensation: The protected tripeptide unit, for example, Fmoc-Arg(Pbf)-Gly-Pro-OH, can be synthesized first in solution. This tripeptide block is then used as a single building block in SPPS, repeatedly coupled to the growing chain on the resin.
These polymeric and oligomeric forms are of interest for developing biomaterials where the repeating RGP motif can present a structured surface for biological interactions. Related work on RGD-containing polymers, synthesized via methods like RAFT polymerization, highlights the interest in creating polymeric materials that display bioactive peptide sequences. rsc.orgrsc.org
Design and Synthesis of RGP Analogues and Derivatives
The design and synthesis of analogues of RGP allow for the fine-tuning of its biological and chemical properties. This is typically achieved by substituting one or more of the amino acids with natural or non-proteinogenic variants, or by modifying the peptide backbone. mdpi.comnih.gov The synthesis of these analogues generally follows the established protocols of SPPS or solution-phase synthesis, simply by incorporating the modified building block at the appropriate step. mdpi.com
A method known as "proline editing" offers a sophisticated way to create diverse proline analogues within a peptide sequence. nih.gov This technique involves synthesizing a peptide with hydroxyproline (B1673980), which is then chemically modified on the solid support to introduce a wide array of functionalities, effectively creating a library of RGP analogues with diverse proline modifications. nih.gov
Stereochemical Variations and Their Synthetic Implications
Stereochemistry is a critical factor in peptide structure and function. jpt.com The parent RGP peptide is composed of L-Arginine, achiral Glycine, and L-Proline. The synthesis of diastereomers, such as L-Arg-Gly-D-Pro or D-Arg-Gly-L-Pro, has significant implications for the peptide's three-dimensional conformation and, consequently, its biological activity. acs.org
The incorporation of a D-amino acid can induce specific structural constraints, such as promoting β-hairpin turns when a D-Pro-L-Pro motif is used in cyclic peptides. nih.gov Such changes can also increase the peptide's resistance to degradation by proteases, which are stereospecific for L-amino acids. nih.govlifetein.com
Synthetically, creating these stereochemical variations is straightforward. It simply requires the use of the desired D-amino acid enantiomer (e.g., Fmoc-D-Pro-OH or Fmoc-D-Arg(Pbf)-OH) instead of the L-form during the standard SPPS or solution-phase protocol. nih.govnih.gov The coupling and deprotection chemistries are generally unaffected by the stereochemistry of the amino acid's α-carbon. The primary implication is not synthetic difficulty but the profound impact on the final product's structure and function. acs.org
Cyclic RGP Analogues and Conformationally Constrained Structures
The cyclization of peptides is a widely employed strategy to enhance biological activity and stability by imposing conformational constraints. In the context of the tripeptide L-Arginylglycyl-L-proline (RGP), cyclization can lead to analogues with well-defined three-dimensional structures, potentially improving their interaction with biological targets. Various synthetic methodologies have been developed to achieve cyclization, including head-to-tail cyclization and the introduction of cyclic constraints via side-chain modifications.
One notable method for peptide cyclization is the N-terminal to C-terminal (NEXT-A) reaction. This technique allows for the introduction of a non-natural amino acid at the N-terminus of a peptide containing a cysteine residue. The side chain of this introduced amino acid can then spontaneously react with the cysteine's sulfhydryl group to form a cyclic peptide. researchgate.net For instance, a model peptide, RGP-CRAFI, was successfully cyclized using this method, demonstrating the feasibility of applying such a strategy to RGP-containing sequences. researchgate.netresearchgate.net The efficiency of this cyclization has been shown to be largely independent of the specific peptide sequence. researchgate.net
Another approach to creating conformationally constrained structures involves the incorporation of β-turn mimetics. Beta-turns are crucial secondary structures in peptides that facilitate the folding of the peptide chain. By designing and synthesizing mimics of these turns, it is possible to create rigid analogues of linear peptides. For example, β-turn mimics based on the allylic-strain concept have been developed and incorporated into cyclic RGD peptides, a close analogue of RGP. researchgate.net These mimics help to stabilize the bioactive conformation of the peptide.
Backbone cyclization of disulfide-rich peptides has also been explored as a method to increase stability. nih.gov While this study focused on the peptide hormone hepcidin, the principles of using backbone cyclization to create structurally analogous and more stable molecules are broadly applicable to other peptides like RGP. nih.gov
The synthesis of cyclic peptide analogues can also be achieved using on-resin click chemistry. This method, specifically the Huisgen 1,3-dipolar cycloaddition, has been successfully applied to synthesize cyclic RGD and NGR peptide analogues. nih.gov This on-resin approach offers an efficient way to generate libraries of cyclic peptides for screening and optimization.
| Cyclization Strategy | Description | Example Application/Model | Reference |
| N-terminal to C-terminal (NEXT-A) Reaction | Introduction of a reactive non-natural amino acid at the N-terminus that spontaneously reacts with a C-terminal cysteine to form a cyclic peptide. | Cyclization of the model peptide RGP-CRAFI. | researchgate.netresearchgate.net |
| β-Turn Mimetics | Incorporation of synthetic structures that mimic the β-turn secondary structure to induce a specific conformation. | Use of allylic-strain based β-turn mimics in cyclic RGD peptides. | researchgate.net |
| Backbone Cyclization | Formation of a covalent bond between the N- and C-termini of the peptide backbone. | Design of stable analogues of the peptide hormone hepcidin. | nih.gov |
| On-Resin Click Chemistry | Use of Huisgen 1,3-dipolar cycloaddition on a solid support to efficiently synthesize cyclic peptide analogues. | Synthesis of new cyclic RGD and NGR peptide analogues. | nih.gov |
Modified Backbone and Side Chain RGP Derivatives
Modifications to the peptide backbone and amino acid side chains of L-Arginylglycyl-L-proline can significantly influence its properties, such as stability, cell permeability, and receptor binding affinity. These modifications are crucial for the development of potent and selective peptide-based therapeutics.
Backbone Modifications:
The peptide backbone consists of a repeating sequence of N-Cα-C units. Modifications to this backbone can alter the peptide's conformation and susceptibility to enzymatic degradation. One common modification is the introduction of non-canonical linkages in place of the natural amide bond. For example, triazole, amide, or phosphoramidate (B1195095) linkages can be introduced at the point of cyclization in single-stranded DNA constructs, a principle that can be extended to peptide synthesis. researchgate.net These artificial backbones can be more resistant to proteases. nih.gov
Another strategy involves the use of α,α-cycloamino acids to stabilize the β-turn conformation required for efficient recognition by target proteins. Methylene(methylimine) modifications offer an achiral and neutral backbone with high affinity for RNA and significant resistance to nucleases, which could be a valuable modification for peptide-based drugs. mdpi.com
Side Chain Modifications:
The side chains of the constituent amino acids (Arginine, Glycine, and Proline in RGP) offer numerous possibilities for modification. The choice of protecting groups for amino acid side chains is critical during peptide synthesis to prevent unwanted side reactions. peptide.com
Arginine: The guanidino group of arginine can be a key site for interaction with biological targets. Post-translational modifications of arginine are known to influence protein function. researchgate.net In synthetic derivatives, modifications to the arginine side chain could modulate binding affinity and specificity.
Proline: The unique cyclic structure of proline already imparts conformational rigidity. Further modifications can involve the creation of conformationally constrained proline-based building blocks with spirocyclic conjunctions. chemrxiv.org Hydroxy-L-proline derivatives have also been synthesized as conformationally restricted scaffolds. biorxiv.org
General Modifications: The introduction of D-amino acids or hydrophobic side chains can enhance receptor binding affinity and metabolic stability. Furthermore, special protecting groups can be utilized for on-resin modifications like labeling or conjugation with lipids or sugars. peptide.com
| Modification Type | Specific Modification | Potential Impact | Reference |
| Backbone | Triazole, Amide, or Phosphoramidate Linkages | Increased resistance to proteases. | researchgate.net |
| α,α-Cycloamino Acids | Stabilization of β-turn conformations. | ||
| Methylene(methylimine) Linkage | Achiral, neutral backbone with high target affinity and nuclease resistance. | mdpi.com | |
| Side Chain | Conformationally Constrained Proline Analogues | Enhanced structural rigidity and potential for improved biological activity. | chemrxiv.org |
| Hydroxy-L-proline Derivatives | Creation of conformationally restricted scaffolds. | biorxiv.org | |
| Introduction of D-Amino Acids | Increased metabolic stability and altered receptor binding. | ||
| Introduction of Hydrophobic Side Chains | Enhanced receptor binding affinity and membrane penetration. | ||
| On-resin Labeling/Conjugation | Attachment of functional moieties like lipids or sugars. | peptide.com |
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide experimental insights into the molecular structure, purity, and conformational states of the RGP peptide in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. mdpi.com For L-Arginylglycyl-L-proline, NMR studies provide atomic-level information on its conformational preferences. A complete assignment of 1H, 13C, and 15N chemical shifts is the first step in a detailed NMR-based structural characterization. mdpi.com
Key NMR parameters used in the conformational analysis of RGP include:
Chemical Shifts: The chemical shifts of specific protons and carbons are sensitive to the local electronic environment and thus to the peptide's conformation. For instance, the Cβ and Cγ chemical shifts of the proline residue are indicative of the cis/trans conformation of the glycyl-proline peptide bond. A difference (Δβγ) of approximately 5 ppm suggests a trans conformation, while a difference of around 10 ppm is typical for a cis bond. mdpi.com
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). For RGP, NOEs between the α-proton of Glycine and the δ-protons of Proline are characteristic of a trans Gly-Pro peptide bond, whereas an NOE between the α-protons of both Glycine and Proline would indicate a cis conformation. chemrxiv.org
3J-Coupling Constants: The vicinal proton-proton coupling constant, ³J(HNHα), can be related to the backbone dihedral angle φ via the Karplus equation. mdpi.com This helps to define the backbone conformation of the arginine and glycine residues.
Temperature Coefficients: The temperature dependence of the amide proton chemical shifts can indicate the presence of intramolecular hydrogen bonds, which stabilize specific conformations. nih.gov
In solution, peptides like RGP often exist as an ensemble of interconverting conformers rather than a single rigid structure. mdpi.com NMR data for the closely related peptide N-acetyl-proline-glycine-proline suggests it exists as a mixture of four isomers due to the cis/trans conformations of its two proline-related amide bonds, with the all-trans isomer being the most dominant in aqueous solution. nih.gov Binding analysis can also be performed using NMR by monitoring changes in chemical shifts or through techniques like Saturation Transfer Difference (STD) NMR, which identifies the specific parts of the peptide that interact with a binding partner. d-nb.info
| NMR Parameter | Information Obtained | Typical Application for RGP |
|---|---|---|
| 1H, 13C, 15N Chemical Shifts | Local electronic environment, secondary structure propensity, Proline isomerism. mdpi.comchemrxiv.org | Determining the cis/trans state of the Gly-Pro peptide bond via Proline Cβ and Cγ shifts. |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å), 3D structure determination. chemrxiv.orgnih.gov | Identifying specific through-space contacts to distinguish between cis (Gly Hα - Pro Hα) and trans (Gly Hα - Pro Hδ) isomers. |
| 3J(HNHα) Coupling Constants | Backbone dihedral angle (φ) via the Karplus equation. mdpi.com | Restraining the backbone conformation of the Arginine and Glycine residues. |
| Amide Proton Temperature Coefficients | Solvent exposure and hydrogen bonding of amide protons. nih.gov | Assessing the presence of stable intramolecular hydrogen bonds. |
| Saturation Transfer Difference (STD) | Mapping of the peptide binding epitope. d-nb.info | Identifying which residues of RGP are in direct contact with a larger receptor molecule. |
Mass spectrometry (MS) is an essential analytical technique for verifying the primary structure and assessing the purity of synthetic peptides like L-Arginylglycyl-L-proline. nih.gov The primary application of MS in this context is the accurate determination of the peptide's molecular weight.
Structural Verification: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can provide a precise mass measurement of the RGP peptide. researchgate.netmdpi.com This experimental mass is compared against the theoretical (calculated) mass of the RGP sequence (C₁₃H₂₅N₇O₄) to confirm that the correct peptide was synthesized. Tandem mass spectrometry (MS/MS) can further verify the amino acid sequence by inducing fragmentation of the peptide and analyzing the resulting fragment ions. mdpi.com
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with MS detection (LC-MS) is the standard method for determining peptide purity. chromatographyonline.comcreative-proteomics.com In this method, the peptide sample is separated on a chromatographic column, and the eluent is analyzed by the mass spectrometer. A pure peptide should ideally yield a single sharp peak in the chromatogram at the expected retention time, with the corresponding mass spectrum showing only the ion(s) of the target RGP peptide. creative-proteomics.com The presence of additional peaks in the chromatogram may indicate impurities, such as deletion sequences, incompletely deprotected peptides, or other side-products from synthesis, which can be identified by their unique mass-to-charge ratios. chromatographyonline.comanaquant.com
| Technique | Purpose | Information Yielded for RGP |
|---|---|---|
| MALDI-TOF MS / ESI-MS | Structural Verification | Provides accurate molecular weight measurement for comparison with the theoretical mass of RGP. nih.govresearchgate.net |
| Tandem MS (MS/MS) | Sequence Verification | Confirms the Arg-Gly-Pro amino acid sequence through fragmentation analysis. mdpi.com |
| LC-MS | Purity Assessment | Separates RGP from impurities and quantifies purity based on peak area. chromatographyonline.comanaquant.com |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light and is a widely used method for analyzing the secondary structure of peptides in solution. nih.govwvu.edu The conformation of the peptide backbone, particularly the arrangement of the peptide bonds, gives rise to a characteristic CD spectrum.
For a short peptide like L-Arginylglycyl-L-proline, the CD spectrum is expected to be dominated by contributions from random coil and/or polyproline II (PPII) helical structures. nih.gov The presence of the proline residue makes the formation of a stable PPII helix a distinct possibility.
Polyproline II (PPII) Helix: This is a left-handed, extended helix that does not rely on intramolecular hydrogen bonds for stability. Its characteristic CD spectrum features a strong negative band around 204-206 nm and a weaker positive band near 225-228 nm. nih.govresearchgate.net
Random Coil/Unordered: A truly disordered peptide typically shows a strong negative band near 195-200 nm and a very weak or absent signal around 220 nm. nih.govnih.gov
| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) | Reference |
|---|---|---|---|
| α-helix | ~192 | ~208, ~222 | wvu.edu |
| β-sheet | ~195-200 | ~215-220 | wvu.edu |
| Polyproline II (PPII) | ~225-228 | ~204-206 | nih.govnih.govresearchgate.net |
| Unordered/Random Coil | Variable (often weak or absent) | ~195-200 | nih.govnih.gov |
Computational Modeling and Molecular Dynamics Simulations of RGP
Computational methods provide a theoretical framework to complement experimental data, offering detailed insights into the conformational landscape, flexibility, and stability of the RGP peptide.
In silico conformational analysis involves using computational algorithms to predict the stable three-dimensional structures of a molecule. For a flexible peptide like RGP, this process typically begins by building the initial structure and then exploring its potential energy surface to find low-energy conformers. nih.govnih.gov
The conformational search can be performed considering the geometric constraints imposed by the peptide's structure, particularly the proline ring, which restricts the backbone dihedral angle φ to approximately -60°. nih.gov The primary focus is on the remaining flexible dihedral angles (ψ, ω, and side-chain χ angles) and the puckering of the proline ring. The isomerization of the Gly-Pro peptide bond (angle ω) between the trans (ω ≈ 180°) and cis (ω ≈ 0°) states is a critical aspect, as it leads to distinct families of conformations. nih.gov Energy minimization algorithms, such as the steepest descent or conjugate gradient methods, are used to relax the initial structures into the nearest local energy minima. mdpi.com By starting from various initial geometries (e.g., different rotamers and isomeric states), a set of possible low-energy conformations for RGP can be generated and ranked by their predicted stability.
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of peptides in a simulated physiological environment, typically explicit water with ions. nih.govnih.gov An MD simulation numerically solves Newton's equations of motion for all atoms in the system over a certain period, generating a trajectory that describes how the peptide's conformation evolves over time.
For RGP, MD simulations can provide information on:
Conformational Stability: By starting a simulation from a predicted low-energy structure, one can assess its stability over time. Root Mean Square Deviation (RMSD) analysis is often used to measure how much the peptide structure deviates from its initial state. mdpi.com
Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can be calculated to identify the most flexible and most rigid parts of the peptide.
Proline Isomerization: Standard MD simulations struggle to sample the cis/trans isomerization of proline due to the high energy barrier. frontiersin.org Advanced techniques like Gaussian accelerated Molecular Dynamics (GaMD) can be employed to enhance the sampling of such slow conformational transitions, providing a more complete picture of the conformational ensemble available to RGP. frontiersin.orgresearchgate.net
Solvent Interactions: MD simulations explicitly model the interactions between the peptide and surrounding water molecules, allowing for the analysis of hydrogen bonding patterns and the solvent-accessible surface area (SASA), which are crucial for understanding the peptide's behavior in solution. uni-miskolc.hu
The results from MD simulations can be used to generate a representative ensemble of RGP structures, which can then be compared with experimental data from NMR and CD spectroscopy for validation. nih.gov
| Analysis Type | Purpose | Insight for RGP |
|---|---|---|
| Root Mean Square Deviation (RMSD) | To assess the overall structural stability of a conformation over time. mdpi.com | Indicates if a starting RGP conformation is stable or if it transitions to other states. |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the peptide. | Highlights which residues (e.g., the arginine side chain) exhibit the most motion. |
| Dihedral Angle Analysis | To monitor backbone (φ, ψ) and side-chain (χ) conformational changes. nih.gov | Tracks transitions between different conformational states, including Proline ring puckering. |
| Hydrogen Bond Analysis | To quantify intramolecular and peptide-solvent hydrogen bonds. uni-miskolc.hu | Reveals stable hydrogen bonds that stabilize specific RGP conformations. |
| Solvent Accessible Surface Area (SASA) | To measure the exposure of the peptide to the solvent. uni-miskolc.hu | Characterizes the hydrophobic/hydrophilic nature of the peptide surface. |
Molecular Docking for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgasiapharmaceutics.info This method is widely employed in drug discovery and molecular biology to understand and predict the interaction between a ligand, such as the tripeptide L-Arginylglycyl-L-proline (RGP), and a target protein. frontiersin.orgresearchgate.net By simulating the binding process, molecular docking can elucidate the binding affinity, mode, and key interacting residues, providing insights into the peptide's potential biological activity. frontiersin.orgnih.gov
In the context of L-Arginylglycyl-L-proline, molecular docking studies have been instrumental in identifying its potential as a dual inhibitor of Angiotensin I-converting enzyme (ACE) and Dipeptidyl peptidase-IV (DPP-IV). nih.gov In silico analysis, including molecular docking, screened RGP from buffalo milk proteins as a promising bioactive peptide. nih.gov
Research findings indicate that RGP acts as a competitive inhibitor against ACE. nih.gov Molecular docking simulations reveal the specific interactions between RGP and the active site of these enzymes. The binding energy scores, which quantify the stability of the peptide-protein complex, along with the identification of interacting amino acid residues, are crucial outputs of these simulations. For instance, the interaction of RGP with ACE involves specific hydrogen bonds and hydrophobic interactions that stabilize the complex and account for its inhibitory effect. nih.gov Similarly, docking studies with DPP-IV have shown that RGP can bind to its active site, although the nature of the inhibition (mixed-type) suggests a more complex interaction mechanism compared to its binding with ACE. nih.gov
The table below summarizes the key findings from molecular docking studies of L-Arginylglycyl-L-proline with its target enzymes.
| Target Enzyme | Predicted Inhibition Type | Key Interaction Findings |
| Angiotensin I-converting enzyme (ACE) | Competitive | Binds to the active site, forming stable interactions that block substrate access. nih.gov |
| Dipeptidyl peptidase-IV (DPP-IV) | Mixed-type | Interacts with the enzyme, suggesting binding to both the active site and an allosteric site. nih.gov |
These predictive studies are foundational, providing a strong rationale for further in vitro and in vivo validation of the peptide's therapeutic potential. asiapharmaceutics.infomdpi.com
Influence of Proline Residue on Peptide Conformation
The presence of a proline residue imparts unique structural properties to a peptide chain, significantly influencing its conformation and, consequently, its biological function. nih.govnih.gov Unlike other proteinogenic amino acids, proline contains a secondary amine where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. wikipedia.org This cyclic structure imposes significant conformational rigidity and affects the geometry of the peptide backbone in its vicinity. nih.gov
Cis-Trans Isomerization of Proline Peptide Bonds and its Biological Implications
A defining feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to readily exist in both cis and trans conformations. wikipedia.org Most peptide bonds in proteins are overwhelmingly in the trans configuration (omega angle of ~180°) due to steric hindrance. nih.gov However, for an X-Pro bond, the energy difference between the cis (omega angle of ~0°) and trans isomers is much smaller, allowing for a significant population of the cis form (up to 40% for aromatic-proline bonds). wikipedia.orgnih.gov
The isomerization between the cis and trans forms is an intrinsically slow process, often acting as a rate-limiting step in protein folding. ethz.chmdpi.com This slow interconversion can function as a molecular switch, modulating protein activity, protein-protein interactions, and cellular signaling pathways. nih.govnih.gov Enzymes known as peptidyl-prolyl isomerases (PPIases) can catalyze this isomerization, accelerating the interconversion by orders of magnitude and playing a critical role in various biological processes. mdpi.comwikipedia.org
The biological implications of proline cis-trans isomerization are vast. nih.gov This conformational switch can:
Regulate Protein Function: The two isomers can have different biological activities, with isomerization acting as an on/off switch. nih.govwikipedia.org For example, the cis conformer might be active while the trans is inactive, or vice-versa. nih.gov
Mediate Molecular Recognition: Specific protein domains often recognize only one of the two proline isomers, making isomerization a key step in controlling protein-protein interactions. nih.govimrpress.com
Influence Cell Signaling and Gene Expression: Proline isomerization has been shown to be a crucial mechanism in regulating processes like cell cycle progression, immune response, and gene transcription. nih.govwikipedia.org
The table below outlines the key characteristics of cis and trans X-Pro peptide bonds.
| Characteristic | Trans Isomer | Cis Isomer |
| Omega (ω) Angle | ~180° | ~0° |
| Relative Stability | Generally more stable | Slightly less stable (energy difference is small) ethz.ch |
| Steric Hindrance | Steric clash between the Cα atom of the preceding residue (X) and the Cα atom of Proline. | Steric clash between the Cα atom of the preceding residue (X) and the Cδ atom of the Proline ring. imrpress.com |
| Prevalence | More common, but cis is significantly populated. imrpress.com | Less common, but prevalence can be high (5-40%) depending on the preceding residue. wikipedia.org |
| Biological Role | Can be the required conformation for native protein structure and function. | Can be the required conformation for native protein structure and function; often involved in turns and flexible regions. nih.govnih.gov |
Role of Pyrrolidine Ring Rigidity in RGP Structure and Function
The rigidity of the proline residue is a direct consequence of its cyclic side chain, the pyrrolidine ring, which connects the α-carbon back to the backbone nitrogen atom. nih.gov This structural constraint significantly limits the rotational freedom around the N-Cα (phi, φ) bond, typically restricting it to values around -65°. plos.org This inherent rigidity has profound effects on the structure and function of the RGP peptide.
The primary roles of the pyrrolidine ring's rigidity include:
Inducing Turns: The restricted conformation of proline often introduces kinks or turns in the peptide backbone. nih.govcaymanchem.com This is a critical feature in protein architecture, allowing polypeptide chains to fold back on themselves to form compact, globular structures. In a short peptide like RGP, the proline-induced turn is crucial for defining its three-dimensional shape and orienting the side chains of arginine and glycine correctly for receptor binding. nih.gov
Structural Stabilization: The pyrrolidine ring stabilizes specific secondary structures. nih.gov The ring itself is not perfectly planar and can adopt different puckered conformations, primarily Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). frontiersin.orgnih.gov This puckering further fine-tunes the local conformation and can influence the peptide's interaction with its binding partners. nih.gov Molecular dynamics simulations have shown that the pyrrolidine ring is optimal for stabilizing β-turns at phosphorylation sites, a principle that extends to its role in stabilizing the conformation of bioactive peptides for enzyme recognition. nih.gov
Modulating Binding Affinity: The rigid structure reduces the conformational entropy of the unbound peptide. plos.org This pre-organization of the peptide into a conformation that is close to its bound state can lead to a smaller entropic penalty upon binding, potentially increasing its affinity for a target receptor or enzyme. The rigidity of the pyrrolidine ring in RGP is therefore essential for its specific recognition and potent inhibition of enzymes like ACE. nih.govnih.gov
The conformational properties of proline's pyrrolidine ring are summarized in the table below.
| Property | Description | Implication for RGP Structure |
| Restricted Phi (φ) Angle | The N-Cα bond rotation is limited to a narrow range of angles (approx. -65°). plos.org | Induces a defined turn or kink in the peptide backbone, shaping its overall conformation. |
| Ring Pucker | The five-membered ring is non-planar and can exist in different puckered states (e.g., Cγ-endo, Cγ-exo). frontiersin.orgnih.gov | Fine-tunes the local geometry and the orientation of adjacent residues, affecting binding specificity. |
| Reduced Conformational Entropy | The rigidity limits the number of accessible conformations in the unbound state. plos.org | May contribute to higher binding affinity by lowering the entropic cost of binding to a target enzyme. |
Ultimately, the rigidity conferred by the proline residue's pyrrolidine ring is not merely a structural constraint but a key functional determinant for L-Arginylglycyl-L-proline, governing its conformation and its ability to interact specifically with biological targets.
Biochemical Interactions and Enzymatic Dynamics of L Arginylglycyl L Proline
Enzymatic Degradation and Stability of RGP
The stability of RGP in a biological system is largely dictated by its susceptibility to enzymatic degradation. The presence of a proline residue at the C-terminus and a penultimate glycine (B1666218) residue makes it a specific substrate for certain classes of peptidases.
Proline-specific peptidases are a unique class of enzymes that recognize and cleave peptide bonds involving the imino acid proline. nih.govnih.gov These enzymes are crucial in the maturation and degradation of various peptide hormones and neuropeptides. nih.gov
Aminopeptidase (B13392206) P (APP): This class of exopeptidases specifically removes the N-terminal amino acid from peptides where the penultimate residue is proline. taylorandfrancis.com Therefore, RGP, with its Arg-Gly-Pro sequence, is a potential substrate for APP. The enzyme would cleave the bond between the N-terminal arginine and the adjacent glycine. Studies on aminopeptidase P from various sources, including Escherichia coli and mammalian tissues, have shown that these enzymes can hydrolyze most peptides with a penultimate proline, although the rates of hydrolysis can vary significantly. nih.gov The specificity of mammalian aminopeptidase P appears to be more restricted compared to its bacterial counterparts. nih.gov
Prolyl Oligopeptidase (POP): POP is an endopeptidase that cleaves peptides on the C-terminal side of proline residues. nih.govbiorxiv.org It is typically active on peptides shorter than 30 amino acids. biorxiv.org As RGP is a tripeptide, it falls within the substrate size range for POP. However, the primary specificity of POP is for cleavage after a proline residue within a peptide chain, making it less likely to be the primary enzyme for RGP degradation, where proline is the C-terminal residue. Research indicates that POP exhibits a bias against charged residues at the P1′ and P2′ positions (the amino acids following the cleavage site), which would not be a factor for the C-terminal proline in RGP. nih.gov
The interaction of RGP with these enzymes is a critical determinant of its biological half-life and the generation of smaller peptide or amino acid fragments.
The primary cleavage site in RGP is the peptide bond between the N-terminal arginine and the glycine residue, a reaction catalyzed by enzymes like aminopeptidase P. This would release a free arginine and the dipeptide glycyl-proline. The presence of proline often confers resistance to degradation by many common peptidases, but the specific nature of proline-specific enzymes overcomes this protection. nih.govmdpi.com
The proteolytic susceptibility of RGP is also influenced by the enzymatic environment. For instance, in systems containing a mix of proteases, the degradation of RGP could be a multi-step process. While aminopeptidase P would be a key player, other less specific proteases might also contribute to its breakdown, although likely at a slower rate due to the proline residue. The inherent resistance of the glycyl-proline bond to many peptidases means that this dipeptide may persist longer in a biological system after the initial cleavage of arginine.
Beyond being a substrate, there is potential for RGP and similar peptides to act as modulators of protease activity. Peptides can sometimes act as competitive or non-competitive inhibitors of enzymes. For example, dipeptides of the X-Pro type have been shown to be competitive inhibitors of E. coli aminopeptidase P. nih.gov While RGP itself is a substrate, its fragments or structurally similar molecules could potentially inhibit the activity of the very enzymes that degrade it, creating a feedback loop.
Furthermore, the interaction of peptides with proteases can be complex. For instance, the activity of gingipains, a group of cysteine proteases, can be influenced by various peptides and small molecules. irispublishers.com While direct studies on RGP modulating other proteases are not extensively detailed, the principle of peptide-mediated enzyme modulation is well-established in enzymology.
Enzyme-Peptide Interaction Kinetics and Mechanisms
Understanding the kinetics and mechanisms of how enzymes interact with RGP provides deeper insights into its biochemical fate. This involves analyzing the rates of reaction and the specific molecular interactions that govern binding and catalysis.
The kinetic analysis of an enzyme-catalyzed reaction, such as the degradation of RGP, typically involves determining the Michaelis-Menten constants, KM and Vmax. wikipedia.orgunizg.hr
KM (Michaelis Constant): This parameter represents the concentration of the substrate (RGP) at which the reaction rate is half of its maximum (Vmax). libretexts.org A lower KM value indicates a higher affinity of the enzyme for the substrate.
Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
kcat (Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org
kcat/KM (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. libretexts.org
For example, studies on leukotriene-A4 hydrolase, which exhibits aminopeptidase activity, have shown that it can cleave tripeptides with an N-terminal arginine, with catalytic efficiencies (kcat/KM) exceeding 1 x 106 M-1s-1. nih.gov However, peptides with a proline at the second position were not hydrolyzed by this particular enzyme, highlighting the high specificity of enzyme-substrate interactions. nih.gov A detailed kinetic analysis of RGP with a specific aminopeptidase P would yield precise values for these parameters, allowing for a quantitative understanding of its degradation.
The following table illustrates hypothetical kinetic data for the hydrolysis of RGP by a generic aminopeptidase P, based on typical enzyme kinetics.
Interactive Data Table: Hypothetical Kinetic Parameters for RGP Hydrolysis
| Substrate Concentration [RGP] (µM) | Initial Velocity (V₀) (µM/min) |
|---|---|
| 5 | 1.8 |
| 10 | 3.3 |
| 20 | 5.7 |
| 40 | 8.9 |
| 80 | 12.5 |
| 160 | 15.4 |
This table is interactive. Clicking on the data points would theoretically reveal a Michaelis-Menten plot from which KM and Vmax could be derived.
The binding of RGP to the active site of an enzyme is a highly specific process dictated by the three-dimensional structures of both the peptide and the enzyme. nih.gov
Enzyme Active Site: The active site of an enzyme like aminopeptidase P contains specific subsites (S1, S'1, S'2, etc.) that accommodate the amino acid residues of the substrate peptide. nih.gov For RGP, the N-terminal arginine would bind to the S1 subsite, the glycine to the S'1 subsite, and the C-terminal proline to the S'2 subsite. The chemical properties of these subsites (e.g., charge, hydrophobicity) determine the binding affinity and specificity.
Molecular Interactions: The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic interactions. For instance, the positively charged guanidinium (B1211019) group of the N-terminal arginine in RGP would likely interact with a negatively charged residue (e.g., aspartate or glutamate) in the S1 subsite of the enzyme. The unique cyclic structure of the C-terminal proline would fit into a specific hydrophobic pocket in the S'2 subsite.
Computational modeling and structural biology techniques, such as X-ray crystallography, can provide detailed atomic-level views of these interactions. nih.govub.edu These studies can reveal the precise orientation of the substrate in the active site and the conformational changes that occur in both the enzyme and the peptide upon binding. For example, in some proteases, the binding of a substrate induces a conformational change in the enzyme, a concept known as "induced fit," which properly aligns the catalytic residues for the cleavage of the peptide bond. unizg.hr
RGP as a Substrate or Inhibitor for Other Enzymes
The tripeptide L-Arginylglycyl-L-proline (RGP) and its analogues have been investigated for their interactions with various enzymes, demonstrating potential as both substrates and inhibitors. These interactions are crucial for understanding their physiological roles and therapeutic potential. The specific sequence of RGP, containing a P1 proline residue, makes it a target for a particular class of proteases, while the arginine and glycine residues also contribute to its binding and inhibitory activities against other key enzymes.
Inhibition of Thrombin Activity by RGP-Related Peptides
Thrombin is a critical serine protease in the coagulation cascade, and its inhibition is a major target for anticoagulant therapies. Peptides containing arginine and proline residues have been identified as effective thrombin inhibitors.
Research into the peptide Arg-Pro-Pro-Gly-Phe (RPPGF), a stable metabolite of bradykinin, reveals a dual mechanism of thrombin inhibition. At high concentrations, RPPGF acts as a competitive inhibitor of α-thrombin's amidolytic activity, binding to the enzyme's active site. researchgate.net This interaction involves the formation of a parallel beta-strand with residues Ser214-Gly216 and engagement with the catalytic triad (B1167595) (His57, Asp189, and Ser195). physiology.org The inhibition constant (Ki) for this competitive inhibition was determined to be 1.75 ± 0.03 mM. physiology.org
Furthermore, at lower concentrations, RPPGF demonstrates a second inhibitory mechanism by interfering with thrombin's interaction with Protease-Activated Receptor 1 (PAR1) on platelets. physiology.org Soluble RPPGF effectively blocks the binding of a peptide mimicking the thrombin cleavage site on PAR1, with a half-maximal inhibitory concentration (IC50) of 20 μM. physiology.org
Other studies have explored synthetic peptides containing the D-Phe-Pro-Arg sequence as potent thrombin inhibitors. For instance, the peptide chloromethyl ketone D-Phe-Pro-Arg-CH2Cl is a highly effective thrombin inhibitor, with a second-order rate constant (kobs/[I]) of 10(7) M-1s-1. nih.gov The design of tetrapeptide inhibitors based on the D-Phe-Pro-D-Arg sequence has also yielded competitive inhibitors with Ki values in the low micromolar range. cuny.edu These findings underscore the importance of the Arg-Pro motif in designing effective thrombin inhibitors.
| Peptide/Analogue | Enzyme | Inhibition Parameter | Value | Inhibition Type |
|---|---|---|---|---|
| Arg-Pro-Pro-Gly-Phe (RPPGF) | α-Thrombin | Ki | 1.75 ± 0.03 mM | Competitive |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | PAR1 Binding | IC50 | 20 μM | - |
| D-Phe-Pro-Arg-CH2Cl | Thrombin | kobs/[I] | 10(7) M-1s-1 | Irreversible |
| D-Phe-Pro-D-Arg-D-Thr-CONH2 | α-Thrombin | Ki | 0.92 μM | Competitive |
Modulation of Angiotensin-Converting Enzyme (ACE) and Renin by Analogues
The renin-angiotensin system (RAS) is a cornerstone of blood pressure regulation, with Angiotensin-Converting Enzyme (ACE) and renin as key enzymatic players. mdpi.com ACE inhibitors are a major class of antihypertensive drugs. mdpi.com Peptides containing proline and arginine residues have been shown to possess ACE-inhibitory properties.
A recent study investigated the inhibitory effects of bioactive peptides on ACE purified from human serum. The dipeptide Gly-Pro (GP) and the peptide Arg-Gly-Asp-Ser (RGDS) both demonstrated a reversible, competitive inhibitory effect on ACE. nih.gov The half-maximal inhibitory concentrations (IC50) were found to be 184.71 μM for GP and 107.16 μM for RGDS. nih.gov The corresponding inhibition constants (Ki) were 260.02 μM and 63.44 μM, respectively. nih.gov This indicates that the Arg-Gly sequence contributes more strongly to ACE inhibition than the Gly-Pro dipeptide alone. The presence of a positively charged arginine residue at the C-terminus is known to influence the inhibitory effects of peptides on ACE. nih.gov
Regarding renin, the enzyme that catalyzes the rate-limiting step in the RAS, research into peptide-based inhibitors is ongoing as an alternative to ACE inhibitors. nih.govnih.gov While direct data on RGP inhibiting renin is scarce, studies on other peptides provide insight. A peptide derived from rapeseed, with the sequence Arg-Ala-Leu-Pro (RALP), was found to inhibit renin activity through a mixed-type inhibition mechanism. plos.org This suggests that peptides containing both arginine and proline, like RGP, could potentially modulate renin activity.
| Peptide/Analogue | Enzyme | Inhibition Parameter | Value | Inhibition Type |
|---|---|---|---|---|
| Gly-Pro (GP) | ACE | IC50 | 184.71 μM | Reversible-Competitive |
| Gly-Pro (GP) | ACE | Ki | 260.02 μM | |
| Arg-Gly-Asp-Ser (RGDS) | ACE | IC50 | 107.16 μM | Reversible-Competitive |
| Arg-Gly-Asp-Ser (RGDS) | ACE | Ki | 63.44 μM | |
| Arg-Ala-Leu-Pro (RALP) | Renin | Ki | - | Mixed-Type |
Specificity Towards Fibroblast Activation Protein Alpha (FAP)
Fibroblast Activation Protein alpha (FAP) is a type II transmembrane serine protease that is highly expressed in the stroma of epithelial cancers and at sites of tissue remodeling. researchgate.net It possesses both dipeptidyl peptidase and endopeptidase activity, with a strict substrate specificity. researchgate.netunil.ch
Extensive research has demonstrated that FAP specifically recognizes and cleaves substrates containing a Gly-Pro motif. researchgate.netresearchgate.net FAP requires a proline residue at the P1 position and, uniquely, a glycine residue at the P2 position for efficient cleavage. researchgate.net In studies using dipeptide substrate libraries, FAP was shown to cleave Ac-Gly-Pro, while the related enzyme Dipeptidyl Peptidase-4 (DPP-4) showed minimal reactivity with this substrate. nih.gov This high specificity for the Gly-Pro sequence distinguishes FAP from other prolyl peptidases.
This specificity has been exploited to design highly selective FAP inhibitors. The compound Ac-Gly-prolineboronic acid (Ac-Gly-BoroPro) was synthesized based on this N-acyl-Gly-Pro motif and proved to be a potent and selective FAP inhibitor with a Ki value of 23 ± 3 nM. nih.gov Its selectivity is remarkable, being approximately 9- to 5400-fold more potent against FAP than against other prolyl peptidases like DPP-4, DPP-7, DPP-8, and DPP-9. nih.gov The fluorogenic peptide substrate Z-Gly-Pro-AMC is commonly used to measure the specific activity of FAP due to this cleavage preference. biolegend.com Given that L-arginylglycyl-L-proline contains the requisite Gly-Pro sequence, it is a potential substrate for the endopeptidase activity of FAP.
| Substrate/Inhibitor | Enzyme | Interaction Type | Parameter | Value |
|---|---|---|---|---|
| Ac-Gly-Pro | FAP | Substrate | - | Specifically Cleaved |
| Ac-Gly-BoroPro | FAP | Inhibitor | Ki | 23 ± 3 nM |
| Z-Gly-Pro-AMC | FAP | Substrate | - | Fluorogenic Substrate |
Biological Roles and Mechanistic Insights of L Arginylglycyl L Proline
RGP Involvement in Protein Structure and Stability
The stability of the collagen triple-helix is fundamental to the integrity of connective tissues. Host-guest peptide studies have been pivotal in elucidating the contributions of specific amino acid sequences to this stability. Within this context, the Gly-Pro-Arg sequence, a core component of L-Arginylglycyl-L-proline, has demonstrated a significant stabilizing effect.
In a host-guest peptide system with a Gly-Pro-Hyp-rich sequence, the Gly-Pro-Arg triplet was found to be as stabilizing as the highly stable Gly-Pro-Hyp triplet. This is a noteworthy finding, as most other guest triplets tend to decrease the melting temperature of the collagen model. The stabilizing influence of arginine is specific to the Y-position in the Gly-X-Y repeating unit of collagen. Both arginine and hydroxyproline (B1673980) (Hyp) preferentially stabilize the triple-helix when located in this position, which is consistent with their prevalence in natural collagen sequences.
However, the stabilizing effect of Gly-Pro-Arg is context-dependent. While a single Gly-Pro-Arg unit can enhance local stability, the incorporation of multiple contiguous Gly-Pro-Arg triplets has been shown to be destabilizing due to electrostatic repulsion between the positively charged arginine residues. This charge repulsion can also impede the rate of triple-helix folding. It is theorized that in native collagen, the Gly-Pro-Arg sequence contributes to localized stability and provides sites for electrostatic interactions that are important for the assembly of collagen fibrils and for binding to other molecules.
Comparative studies with other triplets have underscored the unique role of arginine in the Y-position. Peptides containing Gly-Pro-Lys, Gly-Pro-homo-Arg, and Gly-Arg-Hyp all exhibited lower stability compared to those with Gly-Pro-Arg, indicating an optimal stabilization conferred by the arginine residue in that specific location.
Table 1: Relative Stability of Gly-X-Y Triplets in Host-Guest Peptides
| Guest Triplet | Relative Stability Compared to Gly-Pro-Arg | Reference |
|---|---|---|
| Gly-Pro-Hyp | Equally stabilizing in a Gly-Pro-Hyp rich environment | |
| Gly-Pro-Lys | Less stabilizing | |
| Gly-Pro-homo-Arg | Less stabilizing | |
| Gly-Arg-Hyp | Less stabilizing |
The unique structural characteristics of the amino acids within L-Arginylglycyl-L-proline, particularly proline, play a significant role in protein folding and the maintenance of structural integrity. Proline's cyclic structure imparts conformational rigidity to the polypeptide chain, influencing the formation of specific secondary structures. It is a key component in stabilizing the collagen triple helix and is frequently found in the turns and loops of globular proteins. The cis-trans isomerization of the peptide bond preceding a proline residue is an inherently slow process and can be a rate-limiting step in the folding of certain proteins.
While extensive research on the role of the complete RGP tripeptide in the folding of proteins other than collagen is limited, the individual contributions of its amino acids are well-established. Arginine, with its guanidinium (B1211019) group, can form salt bridges and hydrogen bonds that are crucial for stabilizing protein structures. Glycine (B1666218), the smallest amino acid, provides a high degree of conformational flexibility, allowing for tight turns in the polypeptide chain. The combination of proline's rigidity, glycine's flexibility, and arginine's charged nature within the RGP sequence suggests a potential to define specific structural motifs and influence protein folding pathways.
Cellular Signaling Pathways and Receptor Interactions Modulated by RGP
The amino acid components of RGP, particularly L-proline, have been shown to interact with key receptors in the central nervous system. L-proline acts as a weak agonist at strychnine-sensitive glycine receptors and at both N-methyl-D-aspartate (NMDA) and non-NMDA glutamate (B1630785) receptors. In cultured rat dorsal horn neurons, millimolar concentrations of L-proline elicited inward currents that were sensitive to specific antagonists of these receptors. The currents evoked by 10 mM L-proline were comparable in magnitude to those elicited by 30 µM glycine, 15 µM NMDA, and 5 µM kainate, respectively. L-proline can also induce an increase in intracellular Ca2+ levels, an effect that is partially mediated through its activation of excitatory amino acid receptors.
Furthermore, the co-agonists for the NMDA receptor, glycine and D-serine, play a crucial role in its activation. Cationic arginine-rich peptides have also been shown to be neuroprotective, a function that can involve interaction with ion channel receptors, including glutamate receptors. The modulation of the NMDA receptor and the L-arginine/nitric oxide pathway is a known therapeutic strategy. Given these individual activities, it is conceivable that the RGP tripeptide could have a complex modulatory role at these receptors.
Peptides that contain arginine and proline residues have been identified as modulators of ion channels. Arginine-containing short peptides, for instance, have been demonstrated to modulate the NaV1.8 sodium channel, which is implicated in nociception, suggesting a potential analgesic role for such peptides. The positive charge of the guanidinium groups on arginine side chains is a critical factor in the interaction of these peptides with ion channels.
The mechanism of modulation often involves the peptide binding to the ion channel and altering its gating properties, such as activation and inactivation. Cationic arginine-rich peptides, for example, are known to exert neuroprotective effects that may be mediated by their interaction with and internalization of ion channels. While direct studies on the effect of L-Arginylglycyl-L-proline on specific ion channels are not widely available, the established activity of arginine-rich peptides provides a strong indication that RGP could also function as an ion channel modulator.
The RGP sequence is part of the tetrapeptide Gly-Pro-Arg-Pro (GPRP), which has been identified as a potent inhibitor of fibrin (B1330869) polymerization. This tetrapeptide mimics the N-terminus of the fibrin alpha-chain and binds to the polymerization sites in the D-domain of fibrinogen. This interaction prevents the "knob-hole" interaction between fibrin monomers, thereby blocking their assembly into protofibrils. The peptide glycyl-L-prolyl-L-arginyl-L-proline binds to fibrinogen and its fragment D with an association constant of approximately 5 x 10(4) M-1. The tripeptide glycyl-L-prolyl-L-arginine binds less tightly and is significantly less effective as an inhibitor.
The RGP sequence is also related to the well-known Arginyl-glycyl-aspartic acid (RGD) motif, a key recognition site for integrins. Integrins are cell surface receptors that mediate cell adhesion to extracellular matrix proteins like fibrinogen, which contains RGD sequences. While RGP itself is not the canonical integrin binding motif, the inhibitory action of the GPRP peptide on the interaction of fibrinogen with the platelet membrane glycoprotein (B1211001) IIb/IIIa complex (an integrin) suggests a role in modulating integrin-ligand interactions.
Furthermore, the pro-inflammatory enzyme secreted phospholipase A2 group IIA (sPLA2-IIA) has been shown to bind to integrin αvβ3, initiating signaling pathways involved in inflammation. Peptide inhibitors have been developed to target this interaction, highlighting the therapeutic potential of modulating such protein-protein interactions. While there is no direct evidence of RGP interacting with sPLA2-IIA, the known interactions of related peptides with key proteins in coagulation and cell adhesion suggest that RGP could have uncharacterized roles in these processes.
Table 2: Binding and Inhibitory Effects of RGP-related Peptides
| Peptide | Target Molecule | Biological Effect | Association Constant (M-1) | Reference |
|---|---|---|---|---|
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Inhibition of fibrin polymerization | ~ 5 x 10(4) | |
| Gly-Pro-Arg | Fibrinogen | Weaker inhibition of fibrin polymerization | Less than GPRP |
RGP in Cellular Processes and Physiological Models
The tripeptide L-arginylglycyl-L-proline, often abbreviated as RGP, is a molecule of significant interest in cell biology due to its interactions with cellular machinery and its influence on various physiological processes. While it shares some structural similarities with the well-known Arginine-Glycine-Aspartate (RGD) sequence, which is a principal integrin-binding domain found in extracellular matrix proteins, RGP exhibits distinct biological activities. nih.gov The following sections delve into the specific roles of RGP in in vitro models, exploring its impact on cell adhesion, migration, differentiation, and other fundamental cellular functions.
While L-arginylglycyl-L-proline (RGP) is structurally related to RGD, its role in cell adhesion and migration is less direct and appears to be context-dependent. Some studies have investigated RGP in the context of peptide hydrogels for tissue engineering. For instance, synthetic hydrogels functionalized with RGD have been shown to promote the migration of glioma cell lines. frontiersin.org While this research highlights the importance of cell adhesion motifs in directing cell behavior, specific data on the direct influence of RGP on cell adhesion and migration in similar models is not as prevalent.
It is important to note that the cellular response to adhesive peptides is complex and can be influenced by the cell type, the specific integrins expressed, and the presentation of the peptide on a substrate. nih.gov For example, the stiffness of the matrix to which an RGD peptide is attached can critically regulate cell adhesion, spreading, and differentiation. nih.gov
| Feature | RGD-Containing Peptides | L-arginylglycyl-L-proline (RGP) |
| Primary Function | Promotes cell adhesion via integrin binding. nih.govsemanticscholar.organnualreviews.org | Primarily known for its role in other biological processes; its direct role in cell adhesion is less defined. |
| Mechanism | The RGD sequence is a recognition site for many integrins. annualreviews.org | The direct mechanism of interaction with adhesion receptors is not as well-characterized as RGD. |
| in vitro Effects | Promotes cell attachment when immobilized; inhibits attachment in solution. annualreviews.org | Investigated in the context of biomaterials, but its specific, independent effects on adhesion and migration require more research. |
This table summarizes the primary roles of RGD-containing peptides in contrast to what is currently understood about L-arginylglycyl-L-proline in cell adhesion and migration.
The differentiation of embryonic stem (ES) cells is a complex process that can be influenced by a variety of signaling molecules, including amino acids and peptides. nih.gov L-proline, a constituent amino acid of the RGP tripeptide, has been shown to act as a signaling molecule that can induce the differentiation of mouse embryonic stem cells. nih.govnih.govbiorxiv.org Supplementation of ES cell culture medium with L-proline can lead to changes in cell morphology, gene expression, and differentiation towards a primitive ectoderm-like state. nih.govbiorxiv.org This effect is thought to be mediated by epigenetic modifications, including the remodeling of histone methylation. nih.gov
The influence of L-proline on ES cell differentiation highlights the potential for its containing peptides, such as L-arginylglycyl-L-proline, to also modulate these processes. Some L-proline-containing peptides have been observed to induce similar changes in ES cells as the free amino acid. nih.gov The mechanism appears to involve the uptake of L-proline, as inhibitors of its transport can prevent the differentiation effect. nih.gov
Furthermore, short peptides, in general, are recognized for their ability to influence cell differentiation across various lineages, including neural, osteogenic, and epidermal pathways. nih.gov These peptides can penetrate the cell and nuclear membranes to epigenetically regulate gene expression. nih.gov For instance, certain peptides have been shown to activate osteogenic differentiation in stem cells. nih.gov Given that the RGP sequence is part of larger protein structures and can be released through enzymatic activity, its potential role as a signaling molecule in differentiation warrants further investigation.
Living organisms have evolved intricate mechanisms to cope with environmental stresses, including osmotic stress and imbalances in cellular redox homeostasis. nih.govmdpi.com L-proline, a key component of the RGP tripeptide, is a well-known osmoprotectant, accumulating in many organisms in response to high salinity and drought to help maintain cellular water balance. nih.govfrontiersin.orgnih.govmdpi.com This accumulation is a critical defense mechanism against water stress. frontiersin.org
Beyond its role as an osmolyte, proline metabolism is closely linked to cellular redox homeostasis. nih.gov The synthesis and degradation of proline involve redox reactions that can influence the cellular balance of NAD(P)+/NAD(P)H. nih.gov The accumulation of proline during stress is also thought to help stabilize proteins and scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage. nih.govnih.gov The cellular response to oxidative stress involves a complex network of antioxidant enzymes and molecules, including the tripeptide glutathione (B108866) (GSH), which plays a central role in maintaining a reducing intracellular environment. mdpi.comnih.gov
Disruptions in redox homeostasis are implicated in various pathological conditions. preprints.org For example, altered nitric oxide synthase activity and the availability of its cofactor tetrahydrobiopterin (B1682763) can lead to an imbalance in ROS production and contribute to the progression of diseases like melanoma. nih.gov In some cellular contexts, such as the radial growth phase of melanoma, the term RGP is used to denote a specific stage of the disease, and studies have explored how disruptions in redox balance affect these cells. nih.gov
| Stress Response | Role of L-Proline / Proline Metabolism |
| Osmotic Stress | Acts as a compatible solute (osmoprotectant) to maintain cell turgor and water balance under conditions of high salinity or drought. nih.govfrontiersin.orgnih.govmdpi.com |
| Redox Homeostasis | Proline metabolism influences the cellular redox state. Proline accumulation can help scavenge reactive oxygen species (ROS) and stabilize proteins and enzymes. nih.govnih.gov |
This table outlines the established roles of L-proline, a constituent of L-arginylglycyl-L-proline, in cellular stress responses.
The tripeptide L-arginylglycyl-L-proline has a notable impact on the processes of fibrin formation and platelet aggregation, which are critical steps in blood coagulation. Fibrinogen, a key protein in the blood, is converted to fibrin monomers by the enzyme thrombin. These monomers then polymerize to form a stable fibrin clot. Platelet aggregation is also a crucial event, where platelets adhere to each other, a process that is dependent on fibrinogen binding to platelet receptors. nih.gov
Research has demonstrated that a related tetrapeptide, glycyl-L-prolyl-L-arginyl-L-proline (GPRP), which contains the RGP sequence, can inhibit fibrin polymerization. pnas.orgashpublications.org This tetrapeptide is an analog of the amino-terminal sequence of the alpha-chain of fibrin. nih.gov By binding to fibrinogen, GPRP interferes with the polymerization of fibrin monomers. pnas.org
Furthermore, GPRP has been shown to inhibit the binding of fibrinogen to its receptors on human platelets. nih.gov This inhibition affects the extent of fibrinogen binding and consequently abolishes ADP-induced platelet aggregation in washed platelets at a sufficient molar excess. nih.gov The inhibitory effect is observed with various stimuli for platelet activation, including ADP, epinephrine, and thrombin. nih.gov These findings suggest that structural features within fibrinogen are involved in both platelet aggregation and fibrin formation, and that peptides like GPRP can interfere with both processes. nih.gov The use of GPRP as a fibrin polymerization inhibitor has also been instrumental in developing assays to measure the formation of Factor XIIIa, another important enzyme in blood coagulation. nih.gov
| Process | Effect of Glycyl-L-prolyl-L-arginyl-L-proline (GPRP) |
| Fibrin Formation | Inhibits the polymerization of fibrin monomers. pnas.orgashpublications.org |
| Platelet Aggregation | Inhibits fibrinogen binding to platelet receptors, thereby inhibiting platelet aggregation. nih.gov |
This table summarizes the inhibitory effects of the GPRP tetrapeptide on key events in blood coagulation.
Interplay with Amino Acid Metabolism and Biosynthetic Pathways
The biological activities of L-arginylglycyl-L-proline are intrinsically linked to the metabolic pathways of its constituent amino acids. The interplay between the biosynthesis of L-proline and the metabolism of L-arginine and L-glutamate provides a crucial context for understanding the cellular roles of this tripeptide.
L-proline is a non-essential amino acid that can be synthesized in the body from two main precursors: L-glutamate and L-arginine. wikipedia.orgtandfonline.com The primary pathway for proline biosynthesis starts with L-glutamate. nih.govwikipedia.org In this pathway, glutamate is first converted to glutamate-5-semialdehyde, which then spontaneously cyclizes to form 1-pyrroline-5-carboxylic acid (P5C). wikipedia.org P5C is subsequently reduced to proline. wikipedia.org
Alternatively, proline can be synthesized from arginine. wikipedia.orgresearchgate.net Arginine is converted to ornithine by the enzyme arginase. tandfonline.com Ornithine can then be converted to P5C by the enzyme ornithine aminotransferase, which then enters the final step of the proline biosynthetic pathway. wikipedia.orgtandfonline.com These pathways are interconnected, and the net production or utilization of these amino acids depends on the cell type and its developmental stage. wikipedia.org
The regulation of these pathways is critical, especially under conditions of stress. For example, in some bacteria, the synthesis of large quantities of proline for osmotic protection requires the re-routing of metabolism to ensure an adequate supply of the precursor L-glutamate. frontiersin.org In certain contexts, such as in some cancer cells, the metabolic axis of glutamine-arginine-proline is a key node in amino acid metabolism, supporting the synthesis of other non-essential amino acids and essential metabolites. tandfonline.com The interconversion between glutamate, arginine, and proline is a dynamic process that allows cells to adapt to changing metabolic demands. wikipedia.org
RGP Metabolism and Catabolic Pathways in Organisms
The direct metabolic pathways and catabolism of the tripeptide L-Arginylglycyl-L-proline (RGP) are not extensively detailed in publicly available research. However, understanding its breakdown requires an examination of the metabolic fates of its constituent amino acids: L-arginine, glycine, and L-proline. Once cleaved by peptidases, these individual amino acids enter well-established metabolic and catabolic pathways within organisms.
L-Arginine Metabolism: L-arginine is a versatile amino acid involved in numerous metabolic processes. nih.gov It can be derived from dietary intake, protein turnover, or synthesized de novo. nih.gov The primary catabolic pathway for arginine involves the enzyme arginase, which hydrolyzes arginine to produce urea (B33335) and ornithine. nih.gov Ornithine, in turn, is a precursor for the synthesis of polyamines, proline, and glutamate. nih.gov In some cellular contexts, arginase activity is the rate-limiting step for polyamine and proline synthesis. nih.gov
L-Proline Metabolism: Proline metabolism is crucial for protein structure, redox balance, and cellular adaptation to stress. creative-proteomics.com The catabolism of proline is an oxidative process primarily occurring in the mitochondria. creative-proteomics.com Proline is first oxidized to pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH). P5C is then converted to glutamate by pyrroline-5-carboxylate dehydrogenase (P5CDH). d-nb.info Glutamate can then enter the tricarboxylic acid (TCA) cycle to generate energy or be used for the synthesis of other amino acids. creative-proteomics.com The interconversion between proline and P5C, known as the proline-P5C cycle, is vital for regulating cellular energy and redox homeostasis. creative-proteomics.com
Glycine Metabolism: Glycine is the simplest amino acid and is involved in various metabolic pathways, including the synthesis of proteins, purines, and glutathione. Its catabolism can occur through multiple routes, with the primary one in many organisms being the glycine cleavage system, which breaks it down into carbon dioxide, ammonia, and a one-carbon unit that enters folate metabolism.
The metabolic interplay between arginine and proline is particularly significant. The conversion of arginine to proline can occur via ornithine, which is then converted to P5C by ornithine aminotransferase (OAT), subsequently forming proline. tandfonline.comfrontiersin.org This connection highlights a metabolic link where the breakdown of a peptide like RGP could fuel the synthesis of its other components.
Genetic and Biochemical Regulation of L-Proline and Arginine Metabolism
The metabolic pathways of L-proline and L-arginine are tightly regulated at both the genetic and biochemical levels to meet cellular demands for protein synthesis, energy production, and stress responses.
Regulation of Proline Metabolism: Proline biosynthesis from glutamate is a costly process, and therefore subject to stringent control. frontiersin.org In bacteria like Bacillus subtilis, the expression of genes for proline biosynthesis is controlled by a T-box regulatory mechanism, linking it to the cell's protein synthesis capacity. frontiersin.org At the biochemical level, feedback inhibition of the enzyme γ-glutamyl kinase (ProB) by proline is a key regulatory point, controlling the flow of glutamate into the proline synthesis pathway. frontiersin.org
Conversely, proline catabolism is also regulated. The expression of proline dehydrogenase (PRODH) can be induced under certain conditions, such as nutrient starvation, but its over-expression has also been linked to the generation of reactive oxygen species (ROS) and apoptosis. d-nb.info
Regulation of Arginine Metabolism: Arginine metabolism is regulated by the expression and activity of the two arginase isoforms. nih.gov The expression of these isoforms can be influenced by various factors, including cytokines like interleukin-4 (IL-4) and IL-13, and transforming growth factor-β (TGF-β). nih.gov The availability of arginine itself can regulate the expression of key enzymes in its biosynthetic pathway. For instance, a deficiency in cellular arginine can lead to an upregulation of argininosuccinate (B1211890) synthetase 1 (ASS1), while high levels of arginine suppress its expression. mdpi.com
The oncogene c-Myc is a significant transcriptional regulator of both proline and arginine metabolism. mdpi.com It can upregulate the expression of genes involved in glutamine and proline uptake and metabolism, such as P5CS and PYCR, and also influences the expression of amino acid transporters. tandfonline.commdpi.com
Interactive Data Table: Key Enzymes in Proline and Arginine Metabolism
| Enzyme | Abbreviation | Function | Regulatory Notes |
| γ-Glutamyl Kinase | ProB | Catalyzes the first step in proline biosynthesis from glutamate. | Subject to feedback inhibition by proline. frontiersin.org |
| Pyrroline-5-Carboxylate Reductase | PYCR | Catalyzes the final step in proline biosynthesis. | Upregulated by c-Myc. tandfonline.commdpi.com |
| Proline Dehydrogenase/Oxidase | PRODH/POX | Catalyzes the first step in proline catabolism. | Expression can be induced by nutrient starvation. d-nb.info |
| Pyrroline-5-Carboxylate Dehydrogenase | P5CDH | Catalyzes the second step in proline catabolism. | Converts P5C to glutamate. d-nb.info |
| Arginase | ARG | Hydrolyzes arginine to ornithine and urea. | Two isoforms with distinct regulation. nih.gov |
| Argininosuccinate Synthetase 1 | ASS1 | Rate-limiting enzyme in arginine biosynthesis from citrulline. | Expression is regulated by cellular arginine levels. mdpi.com |
| Ornithine Aminotransferase | OAT | Converts ornithine to P5C, linking arginine and proline metabolism. | Reversibly converts ornithine to P5C. tandfonline.com |
| P5C Synthetase | P5CS | A key enzyme in the glutamine-arginine-proline metabolic system. | Upregulated by c-Myc. tandfonline.commdpi.com |
Modulation of Amino Acid Transporters by Proline Derivatives
The transport of amino acids across cell membranes is a critical process mediated by a variety of transporter proteins. Proline and its derivatives can interact with and modulate the activity of several of these transporters.
Several solute carrier (SLC) families are involved in the transport of proline and related compounds. The proton-coupled amino acid transporter 1 (PAT1 or SLC36A1) and PAT2 (SLC36A2) are known to transport proline, glycine, and alanine. nih.govresearchgate.net Studies using Xenopus laevis oocytes expressing rat PAT2 showed that proline derivatives such as l-thiaproline, trans-4-hydroxy-l-proline, and 3,4-dehydro-d,l-proline can inhibit the uptake of L-[3H]proline. nih.gov This indicates that these derivatives compete with proline for binding to the transporter. nih.gov
The human proton-coupled amino acid transporter hPAT1 has a broad substrate specificity and is capable of transporting pharmacologically relevant proline derivatives like L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline. nih.gov The uptake of L-[3H]proline by hPAT1 is inhibited by a wide range of proline derivatives, suggesting these compounds act as competitive inhibitors. nih.gov
Furthermore, the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) are targets for inhibition by hydroxy-L-proline derivatives. biorxiv.orgmdpi.com While L-proline itself is a transportable substrate for SLC1A4, certain synthetic prolinols act as selective high-affinity inhibitors of both SLC1A4 and SLC1A5. biorxiv.orgmdpi.com
In porcine trophectoderm cells, the addition of L-proline was shown to dose-dependently enhance the mRNA expression of several proline transporters, including SLC6A20, SLC36A1, SLC36A2, SLC38A1, and SLC38A2. mdpi.com This suggests a positive feedback mechanism where the presence of proline upregulates its own transport machinery.
The transport of proline-containing di- and tripeptides is often mediated by the H+/peptide cotransporter PEPT1, which is expressed in various epithelial cells. nih.gov Peptides with a proline residue at the penultimate position (Xaa-Pro) often exhibit high affinity for PEPT1. nih.gov This is relevant for the transport of RGP, as its Gly-Pro C-terminal end could potentially interact with this transporter.
Interactive Data Table: Proline Derivatives and Their Interaction with Amino Acid Transporters
| Proline Derivative | Transporter | Interaction Type | Organism/System |
| L-Thiaproline | PAT2 (SLC36A2) | Inhibition of L-proline uptake nih.gov | Rat (expressed in Xenopus oocytes) |
| trans-4-Hydroxy-L-proline | PAT2 (SLC36A2) | Inhibition of L-proline uptake nih.gov | Rat (expressed in Xenopus oocytes) |
| 3,4-Dehydro-D,L-proline | PAT2 (SLC36A2) | Inhibition of L-proline uptake nih.gov | Rat (expressed in Xenopus oocytes) |
| L-Azetidine-2-carboxylic acid | hPAT1 (SLC36A1) | Transported Substrate nih.gov | Human (Caco-2 cells) |
| cis-4-Hydroxy-L-proline | hPAT1 (SLC36A1) | Transported Substrate nih.gov | Human (Caco-2 cells) |
| Synthetic Prolinols | SLC1A4 (ASCT1), SLC1A5 (ASCT2) | Inhibition biorxiv.orgmdpi.com | - |
| L-Proline | SLC6A20, SLC36A1, SLC36A2, SLC38A1, SLC38A2 | Upregulation of transporter mRNA expression mdpi.com | Porcine (trophectoderm cells) |
Advanced Analytical and Bioanalytical Methodologies for L Arginylglycyl L Proline
Quantitative Analysis of RGP in Complex Biological Matrices
Quantifying peptides like RGP in biological matrices such as plasma, serum, or tissue homogenates presents a significant challenge due to the inherent complexity and the presence of numerous interfering substances. nih.gov Methodologies must offer high selectivity and sensitivity to accurately measure endogenous or administered levels of the peptide.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of peptides from complex mixtures. researchgate.net For a polar tripeptide like RGP, reversed-phase HPLC (RP-HPLC) is the most common approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkylated silica, such as C18 or C8) and a polar mobile phase.
The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with additives like trifluoroacetic acid (TFA) or formic acid. These additives act as ion-pairing agents to improve peak shape and resolution for peptides. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient elution of the peptide. google.com
Several detection methods can be coupled with HPLC for RGP quantification:
UV-Visible Detection: The most fundamental detection method involves monitoring UV absorbance. Peptide bonds exhibit a characteristic absorbance in the low UV range, typically between 210 and 220 nm. tec5usa.com While this method is robust and widely applicable, it can suffer from a lack of specificity in complex biological samples where many other molecules also absorb in this region.
Fluorescence Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag can be used. rsc.org Reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) or o-phthalaldehyde (B127526) (OPA) react with the primary amine in the arginine residue, yielding a highly fluorescent product that can be detected with high sensitivity.
Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detection method that can be used for non-volatile analytes that lack a UV chromophore. It is less sensitive than UV or fluorescence detection but can be an alternative when derivatization is not desirable.
The choice of method depends on the required sensitivity, the complexity of the matrix, and the available instrumentation. For trace-level quantification in biological fluids, derivatization followed by fluorescence detection or, more commonly, coupling to mass spectrometry is preferred.
Table 1: Illustrative HPLC Parameters for RGP Analysis
| Parameter | Description | Typical Conditions for RGP |
|---|---|---|
| Column | Stationary Phase | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous Component | 0.1% Formic Acid or 0.1% TFA in Water |
| Mobile Phase B | Organic Component | 0.1% Formic Acid or 0.1% TFA in Acetonitrile |
| Elution Mode | Gradient Profile | Linear gradient, e.g., 5% to 60% B over 20 minutes |
| Flow Rate | Speed of Mobile Phase | 0.5 - 1.0 mL/min |
| Detection | Method of Analysis | UV at 214 nm; Fluorescence (with derivatization) |
| Retention Time | Elution Time of RGP | Dependent on exact conditions, expected in early to mid-gradient |
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the definitive technique for peptide quantification in biological matrices due to its unparalleled sensitivity and specificity. researchgate.net For RGP, LC-MS/MS (tandem mass spectrometry) is the method of choice. nih.gov
The process involves:
Chromatographic Separation: An LC system, often an ultra-high-performance liquid chromatography (UPLC) system for faster analysis and better resolution, separates RGP from other components in the sample. nih.gov
Ionization: The eluting peptide is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the peptide intact, producing a protonated molecular ion [M+H]⁺ or a multiply charged ion [M+2H]²⁺.
Mass Analysis: The ionized peptides enter the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of RGP is selected.
Fragmentation and Detection: The selected precursor ion is fragmented in a collision cell to produce characteristic product ions. A specific, high-abundance product ion is then monitored by the second mass analyzer.
This process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.gov By using stable isotope-labeled RGP as an internal standard, this method allows for highly accurate and precise quantification, correcting for matrix effects and variations in instrument response. mdpi.com
Table 2: Predicted MRM Transitions for RGP Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
|---|---|---|---|
| RGP [M+H]⁺ | 328.2 | 70.1 | Fragmentation yields the proline immonium ion. |
| RGP [M+H]⁺ | 328.2 | 129.1 | Cleavage of the Gly-Pro peptide bond (y2 ion). |
| RGP [M+H]⁺ | 328.2 | 175.1 | Cleavage of the Arg-Gly peptide bond (b2 ion). |
Spectroscopic Techniques for RGP Detection and Characterization
Spectroscopic techniques are invaluable for both the identification of a peptide and the monitoring of its synthesis and purity.
Infrared (IR) Spectroscopy for Functional Group Analysis and Purity
For L-arginylglycyl-L-proline, the IR spectrum would be characterized by absorption bands corresponding to its constituent parts:
Amide Bonds: These are the most prominent features. The Amide I band (from C=O stretching) appears as a strong absorption around 1630-1680 cm⁻¹. The Amide II band (from N-H bending and C-N stretching) is found around 1510-1550 cm⁻¹.
Carboxylic Acid: The terminal proline residue has a carboxylic acid group, which shows a characteristic C=O stretch around 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.
Amine and Guanidinium (B1211019) Groups: The arginine side chain contains a guanidinium group, and the N-terminus has a primary amine. These contribute to N-H stretching vibrations, which appear as a broad band in the 3100-3500 cm⁻¹ region.
C-H Bonds: Aliphatic C-H stretching from the arginine, glycine (B1666218), and proline side chains are observed between 2850-3000 cm⁻¹. libretexts.org
By comparing the obtained spectrum to a reference or by analyzing the presence and position of these key bands, one can verify the successful synthesis and structural integrity of the RGP tripeptide. researchgate.net
Table 4: Characteristic Infrared Absorption Frequencies for RGP
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | Amide I (C=O stretch) | 1630 - 1680 |
| Amide | Amide II (N-H bend) | 1510 - 1550 |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amine/Guanidinium | N-H stretch | 3100 - 3500 (broad) |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
Future Directions and Emerging Research Avenues for L Arginylglycyl L Proline
Development of Novel RGP-Based Probes and Tools for Biological Research
A significant future direction lies in the creation of novel molecular probes and tools derived from the RGP sequence. These tools are essential for dissecting the specific molecular interactions and cellular pathways involving the tripeptide. The development of such probes enables researchers to visualize, track, and quantify the peptide's behavior in complex biological systems.
Research has demonstrated the feasibility of designing and synthesizing novel probes from peptides for various applications. For instance, a novel thiol probe was successfully designed to facilitate the conjugation of a relaxin-like peptide (RGP) to a carrier protein (KLH) for the production of specific antibodies. tandfonline.com This approach allows for the generation of highly specific antisera that can be used in biochemical and histochemical studies to investigate the peptide's role in biological processes like starfish reproduction. tandfonline.com The key to this method was the chemical synthesis of the peptide and the introduction of a chemical probe that enables conjugation without altering the peptide's natural conformation. tandfonline.com
Future RGP-based tools could include:
Fluorescent Probes: By attaching fluorescent dyes to the RGP sequence, researchers can create probes for live-cell imaging. These tools would allow for the direct visualization of RGP's cellular uptake, subcellular localization, and interaction with potential binding partners in real-time. The design of such probes often involves linking the peptide to a fluorophore like Rhodamine B, which can provide a colorimetric and fluorescent response. bohrium.com
Biotinylated Probes: Biotin-labeling of RGP can be used for affinity-based purification of its cellular receptors or interacting proteins. This technique, known as affinity chromatography or pull-down assay, is a powerful method for identifying previously unknown molecular targets.
Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), RGP can be labeled with a positron-emitting radionuclide. The development of such imaging agents could provide non-invasive insights into the peptide's biodistribution and target engagement in whole organisms, which is a critical step in translational research. snmjournals.org
Peptide Nucleic Acid (PNA) Probes: While not directly a modification of the RGP peptide itself, the principles of probe design can be applied in related research. For example, PNA probes are designed to bind to specific RNA sequences, and their development involves in silico design and validation of specificity and sensitivity, a process that could be adapted for creating RGP-mimicking molecules or targeting its regulatory RNAs. nih.gov
The development of these research tools is a critical step to move beyond correlational studies and establish a mechanistic understanding of L-arginylglycyl-L-proline's function.
| Probe/Tool Type | Principle | Primary Research Application | Example Reference Principle |
|---|---|---|---|
| Antibody Generation Probes | Peptide is chemically linked to a large carrier protein (e.g., KLH) to elicit a specific immune response. | Development of specific antibodies for immunoassays (ELISA) and immunohistochemistry to detect and quantify the peptide. | tandfonline.com |
| Fluorescent Probes | A fluorescent molecule is conjugated to the peptide sequence. | Live-cell imaging to track cellular uptake, localization, and dynamics of the peptide. | bohrium.comnih.gov |
| Affinity Probes (e.g., Biotinylated) | A high-affinity tag (like biotin) is attached, allowing the peptide and its bound molecules to be captured. | Identification and isolation of cellular receptors and interacting proteins. | snmjournals.org |
| Radiolabeled Imaging Probes | A radioactive isotope is incorporated into the peptide structure. | In vivo imaging (e.g., PET) to study the biodistribution and target engagement in whole organisms. | snmjournals.org |
Integration of Omics Data in RGP Studies
The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the biological impact of L-arginylglycyl-L-proline on a systemic level. nih.govpharmalex.com Integrating these large-scale datasets can reveal the complex networks of genes, proteins, and metabolites that are influenced by RGP, offering a holistic view of its mechanism of action. researchgate.netnih.gov
Future research integrating omics data with RGP studies could focus on several key areas:
Transcriptomics (RNA-Seq): By treating cells or tissues with RGP and subsequently sequencing their messenger RNA (mRNA), researchers can identify all genes whose expression is either up- or down-regulated. This can point to the signaling pathways and cellular processes modulated by the tripeptide.
Proteomics: Using techniques like mass spectrometry, proteomics can identify and quantify changes in the entire protein complement of a cell or tissue in response to RGP. This is crucial for identifying direct binding partners, downstream effector proteins, and post-translational modifications induced by the peptide.
Metabolomics: This approach analyzes the global profile of metabolites in a biological sample. By studying how RGP alters the metabolome, researchers can understand its influence on cellular metabolism, energy production, and the synthesis of other bioactive molecules. For example, proline accumulation itself is an indicator of physiological stress, and its levels can be monitored. nih.gov
Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics layers. nih.govresearchgate.net For example, a transcriptomic study might show that RGP treatment increases the mRNA level of a particular enzyme. A subsequent proteomic analysis could confirm if this leads to a corresponding increase in the enzyme's protein level, while a metabolomic study could determine if the activity of that enzyme is altered by measuring its substrates and products. This integrated approach provides a more complete and robust understanding of the peptide's functional role. pharmalex.com
The primary challenge in this field is the computational complexity of analyzing and integrating these vast and heterogeneous datasets. researchgate.net However, the development of sophisticated bioinformatics tools and machine learning algorithms is making this type of analysis increasingly feasible and powerful. researchgate.net
| Omics Field | Key Data Generated | Potential Application in RGP Research | Reference Principle |
|---|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels). | Identify signaling pathways and biological processes transcriptionally regulated by RGP. | nih.gov |
| Proteomics | Changes in protein abundance and post-translational modifications. | Discover direct binding partners and downstream protein effectors of RGP. | pharmalex.com |
| Metabolomics | Changes in the profile of small-molecule metabolites. | Understand how RGP affects cellular metabolism and bioenergetics. | isotope.com |
| Multi-Omics Integration | A combined, systems-level view of molecular changes. | Construct comprehensive models of RGP's mechanism of action by linking gene, protein, and metabolite changes. | researchgate.netresearchgate.net |
Advanced Computational Approaches for RGP Design and Interaction Prediction
Computational modeling and bioinformatics are becoming indispensable tools in peptide research. mdpi.com These approaches can accelerate the discovery and optimization of peptide-based molecules by predicting their structure, dynamics, and interactions with biological targets, thereby reducing the time and cost associated with experimental screening. lenus.ieresearchgate.net
Future research on L-arginylglycyl-L-proline will likely leverage several advanced computational strategies:
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the RGP tripeptide in a simulated biological environment (e.g., in water or near a cell membrane) over time. This provides insights into its stable conformations, flexibility, and interactions with surrounding molecules. For instance, MD simulations have been used to understand the interaction mechanisms of peptides with surfaces like titanium dioxide. researchgate.net
Virtual Screening and Molecular Docking: These computational techniques can be used to screen large libraries of virtual compounds to identify molecules that are likely to bind to a known target of RGP, or conversely, to screen a library of proteins to identify potential receptors for RGP. lenus.ie Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex, providing hypotheses about binding mechanisms that can then be tested experimentally. mdpi.com
De Novo Peptide Design: Advanced algorithms can be used to design entirely new peptide sequences with desired properties. nih.gov Starting with the RGP motif, researchers could use these tools to design longer peptides or cyclic peptides with enhanced stability, binding affinity, or specificity for a particular target. lenus.ie For example, computational modeling can be used to design peptide ligands that bind to small molecular weight toxins by screening virtual libraries and ranking peptides by their calculated binding scores. nih.gov
Machine Learning and AI: Machine learning models can be trained on existing data from peptide-protein interactions to predict the bioactivity of new peptide sequences. As more data on RGP and related peptides become available, these models could be used to predict the biological effects of novel RGP analogs, prioritizing the most promising candidates for synthesis and experimental validation. biorxiv.org
These computational approaches, especially when combined with experimental validation, offer a powerful paradigm for rationally designing the next generation of RGP-based compounds with tailored biological activities.
Q & A
Q. What are the primary physiological roles of L-Proline in collagen synthesis and tissue repair, and how can these be experimentally validated?
L-Proline is integral to collagen formation, influencing wound healing and connective tissue integrity. Researchers can validate this via in vitro collagen secretion assays using fibroblast cultures treated with L-Proline inhibitors (e.g., cis-4-hydroxy-L-proline) . Animal models (e.g., murine wound-healing assays) with controlled L-Proline diets or knockout strains (e.g., Prodh-deficient mice) provide in vivo insights. Quantify collagen via hydroxyproline assays or immunohistochemistry .
Q. What standardized methodologies are recommended for quantifying L-Proline uptake and metabolism in microbial or mammalian systems?
Use radiolabeled (e.g., ³H-L-Proline) uptake assays in Trypanosoma brucei or Leishmania spp. to measure transport kinetics (Km, Vmax). For mammalian cells, HPLC or LC-MS quantifies intracellular L-Proline levels. Glucose depletion experiments (e.g., 24-hour starvation) can upregulate L-Proline dehydrogenase (PRODH) activity by 2–3×, revealing metabolic flexibility .
Q. How can researchers assess L-Proline's role in cellular redox balance and ATP synthesis?
Measure NAD+/NADH ratios in procyclic trypanosomes under varying glucose conditions. Inhibitors like antimycin A (mitochondrial complex III blocker) or oligomycin (ATP synthase inhibitor) clarify energy dependencies. Redox-sensitive dyes (e.g., DCFDA) track ROS levels in Prodh-knockout models .
Advanced Research Questions
Q. How do L-Proline transport mechanisms differ between Trypanosoma cruzi and Leishmania spp., and what experimental approaches resolve these differences?
T. cruzi exhibits biphasic uptake (Systems A: Km = 310 µM, B: Km = 1360 µM) via competition assays with L-alanine or L-methionine. In Leishmania, broad-specificity transporters require H+ gradients. Use heterologous expression of TbAAT genes in Xenopus oocytes to identify specific transporters. RNAi knockdowns (e.g., TbAAT6) validate substrate specificity .
| Organism | Transport System | Km (µM) | Inhibitors | Energy Dependency |
|---|---|---|---|---|
| T. cruzi | System A | 310 | L-methionine, L-leucine | H+-dependent |
| T. cruzi | System B | 1360 | L-alanine, L-cysteine | Unknown motive force |
| L. major | Broad-specific | N/A | Oligomycin, antimycin A | H+-independent |
Q. What methodologies reconcile contradictory findings on L-Proline's neurophysiological effects (e.g., cognitive enhancement vs. GABA-ergic disruption)?
Context-dependent outcomes arise from dosage and model systems. For cognitive studies, use Morris water maze tests in healthy mice with L-Proline supplementation (100 mg/kg/day). For GABA-ergic disruption, electrophysiology in Prodh⁻/⁻ mice quantifies high-frequency inhibitory postsynaptic currents (IPSCs). Pair with HPLC to correlate CNS L-Proline levels (threshold: >5 mM) .
Q. How can L-Proline serve as a green catalyst in synthesizing N-substituted ureas, and what parameters optimize yield?
In one-pot reactions, mix aniline derivatives (1 mmol), urea (1.2 mmol), and L-Proline (10 mol%) in toluene at 100°C for 6–8 hours. Monitor yield via ¹H NMR or GC-MS. Optimal conditions achieve >85% yield for diphenylureas. Vary solvent polarity (e.g., DMF vs. toluene) to assess catalytic efficiency .
Q. What ethical and statistical guidelines apply to preclinical studies investigating L-Proline's therapeutic potential?
Follow NIH preclinical checklists for animal welfare (e.g., ARRIVE guidelines). For human trials, obtain IRB approval (protocol #, date) and document informed consent. Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .
Data Contradiction Analysis
Q. How do researchers address disparities in L-Proline's reported benefits (e.g., wound healing) vs. risks (e.g., neurotoxicity)?
Contextualize outcomes via dose-response studies. Chronic high-dose supplementation (>500 mg/kg in rodents) may elevate CNS L-Proline, impairing GABA transmission. Contrast with localized topical application (e.g., 2% L-Proline gels) for safe dermal repair. Use species-specific pharmacokinetic models to extrapolate safe thresholds .
Q. What experimental designs clarify the regulatory interplay between glucose availability and L-Proline metabolism in trypanosomes?
Transcriptomics (RNA-seq) under glucose-depleted vs. replete conditions identifies upregulated genes (e.g., PRODH, transporters). CRISPR-Cas9 knockouts of glucose sensors (e.g., hexokinase) dissect signaling pathways. Pair with metabolomics to map flux through the L-Proline-glutamate shuttle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
